N-[(furan-3-yl)methyl]-4-(2-methoxyphenyl)-N-[(thiophen-2-yl)methyl]oxane-4-carboxamide
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Description
N-[(furan-3-yl)methyl]-4-(2-methoxyphenyl)-N-[(thiophen-2-yl)methyl]oxane-4-carboxamide is a useful research compound. Its molecular formula is C23H25NO4S and its molecular weight is 411.52. The purity is usually 95%.
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Biological Activity
The compound N-[(furan-3-yl)methyl]-4-(2-methoxyphenyl)-N-[(thiophen-2-yl)methyl]oxane-4-carboxamide is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C17H16N2O3S, with a molecular weight of approximately 328.4 g/mol. The structure features a furan ring, a thiophene ring, and a methoxyphenyl group, which contribute to its unique chemical reactivity and biological properties.
Property | Value |
---|---|
Molecular Formula | C₁₇H₁₆N₂O₃S |
Molecular Weight | 328.4 g/mol |
Density | Not Available |
Melting Point | Not Available |
Boiling Point | Not Available |
Antitumor Activity
Recent studies have highlighted the antitumor potential of similar compounds that share structural features with This compound . For instance, compounds that induce apoptosis in cancer cells through mechanisms such as cell cycle arrest have shown promising results. A study indicated that certain derivatives can activate apoptotic pathways by modulating proteins like Bax and Bcl-2, suggesting that this compound may exhibit similar mechanisms of action in cancer therapy .
The biological activity of this compound is likely mediated through several mechanisms:
- Apoptosis Induction : Similar compounds have been shown to induce apoptosis in cancer cells by activating caspases and altering the expression of anti-apoptotic proteins .
- Cell Cycle Arrest : Compounds with similar structures have been reported to arrest the cell cycle at specific phases, which can inhibit cancer cell proliferation.
- Target Interactions : Molecular docking studies suggest that these compounds may interact with key proteins involved in tumor growth and survival, such as farnesyltransferase .
Pharmacological Potential
Due to its structural characteristics, This compound could serve as a lead compound in drug development. Its unique combination of functional groups may enhance its pharmacological profile compared to simpler analogs.
Study 1: Anticancer Activity
A study focused on a related compound demonstrated significant anticancer activity against HepG2 liver cancer cells. The compound induced apoptosis through mitochondrial pathways, characterized by increased Bax expression and decreased Bcl-2 levels. This indicates that the compound's mechanism may involve disrupting mitochondrial function, leading to cell death .
Study 2: Structure-Activity Relationship (SAR)
Research on structurally similar compounds has established a structure-activity relationship (SAR) indicating that modifications in the furan or thiophene moieties significantly affect biological activity. For instance, alterations in substituents on the phenyl ring can enhance or diminish anticancer properties, highlighting the importance of these functional groups in drug design.
Properties
IUPAC Name |
N-(furan-3-ylmethyl)-4-(2-methoxyphenyl)-N-(thiophen-2-ylmethyl)oxane-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO4S/c1-26-21-7-3-2-6-20(21)23(9-12-27-13-10-23)22(25)24(15-18-8-11-28-17-18)16-19-5-4-14-29-19/h2-8,11,14,17H,9-10,12-13,15-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAVDVVABWNAQDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2(CCOCC2)C(=O)N(CC3=COC=C3)CC4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.